![molecular formula C13H20N2 B173634 1-[(4-Methylphenyl)methyl]-1,4-diazepane CAS No. 110766-00-2](/img/structure/B173634.png)
1-[(4-Methylphenyl)methyl]-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylphenyl)methyl]-1,4-diazepane, also known as MPMD, is a chemical compound that belongs to the class of diazepanes. It has been used in scientific research for its potential therapeutic properties, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A series of compounds including 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes were synthesized and characterized using spectroscopy and mass spectrometry. These compounds were mainly stable crystalline solids or oils (Moser & Vaughan, 2004).
Catalytic Applications
- Manganese(III) complexes of 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane and related compounds were studied for their potential in olefin epoxidation reactions. The study revealed a correlation between the Lewis acidity of the Mn(III) center and the yield and selectivity of the epoxide products (Sankaralingam & Palaniandavar, 2014).
Chemical Transformations
- Investigations into the transformation of tetrahydropyrrolobenzodiazepines through three-component reactions with methyl propiolate and indole led to the formation of substituted pyrroles, highlighting the chemical versatility of diazepine derivatives (Voskressensky et al., 2014).
Synthesis of Novel Compounds
- The synthesis of novel 1,4-diazepane derivatives via microwave-assisted synthesis of 1,4-diazepin-5-ones, followed by catalytic and hydride reduction, demonstrates an efficient route to these compounds (Wlodarczyk et al., 2007).
- A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was developed, showing the synthetic utility of diazepane compounds (Gomi et al., 2012).
Pharmaceutical Research
- 1,4-Diazepanes have been explored as novel σ1 receptor ligands, derived from enantiomerically pure amino acids. These compounds showed potential in sigma receptor binding and were evaluated for their pharmacological properties (Fanter et al., 2017).
Crystallography Studies
- The crystal structure of various 1,4-diazepane derivatives has been determined, providing insights into their molecular arrangement and potential applications in material science and pharmaceuticals (Tingley et al., 2006).
Antimicrobial and Anticancer Studies
- Some 1,4-diazepine derivatives have been evaluated for antimicrobial and anticancer activities, with certain compounds showing effectiveness against specific microbial strains and cancer cell lines (Verma et al., 2015).
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-3-5-13(6-4-12)11-15-9-2-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRSALZMDNNZTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-1,4-diazepane | |
CAS RN |
110766-00-2 |
Source


|
| Record name | 1-[(4-methylphenyl)methyl]-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

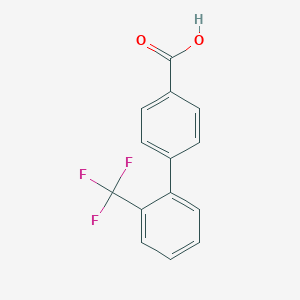

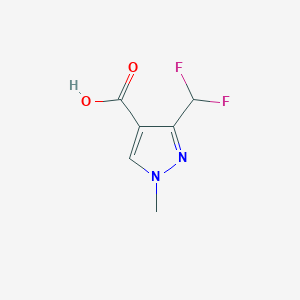
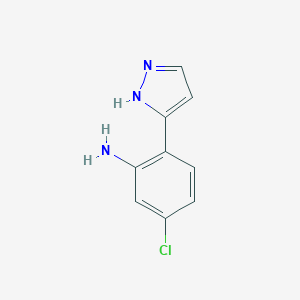
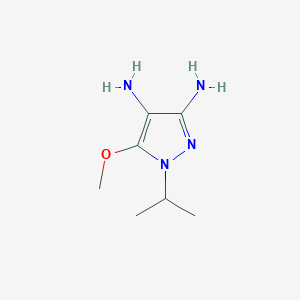
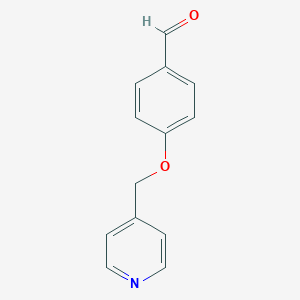

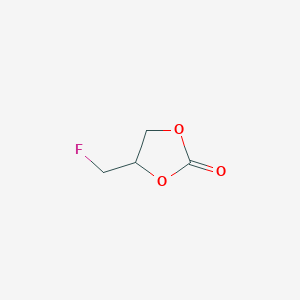
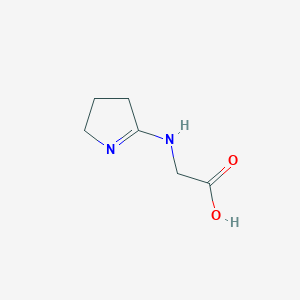


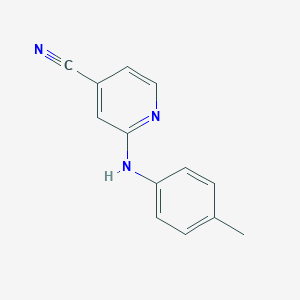
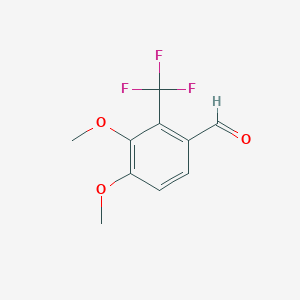
![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)